molecular formula C13H13N3O3 B2809878 N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 898457-57-3

N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2809878
CAS No.: 898457-57-3
M. Wt: 259.265
InChI Key: WZRAXBOMCDWWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyridopyrimidine derivative characterized by a fused bicyclic core with hydroxyl, oxo, and methyl substituents at positions 2, 4, and 9, respectively. The N-allyl carboxamide group at position 3 distinguishes it from analogs. Its synthesis follows a general method involving the reaction of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester with allylamine in ethanol under reflux, followed by purification via ether washing .

Properties

IUPAC Name

2-hydroxy-9-methyl-4-oxo-N-prop-2-enylpyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-3-6-14-11(17)9-12(18)15-10-8(2)5-4-7-16(10)13(9)19/h3-5,7,18H,1,6H2,2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRAXBOMCDWWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is carried out by heating the compound with an excess of allyl iodide in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . The reaction conditions are optimized to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the allyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s analogs differ primarily in the N-alkyl/aryl group (position 3) or substitutions at position 2. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name R Group (Position) Key Substituents LogP (Predicted) Solubility (mg/mL) Bioactivity (Analgesic)
Target Compound (N-allyl) Allyl (N, 3) 2-OH, 9-CH₃, 4-Oxo 1.8 ~0.5 (Low) Moderate (Inferred)
N-(Benzyl) analog Benzyl (N, 3) 2-OH, 9-CH₃, 4-Oxo 2.5 ~1.2 (Moderate) High (ED₅₀: 15 mg/kg)
N-Cyclohexyl analog Cyclohexyl (N, 3) 2-CH₃, 10-Oxo 3.0 ~0.3 (Low) Not tested
2-Thiomorpholin-4-yl derivative Thiomorpholin (2) 9-CH₃, 4-Oxo, 2-S-Morph 1.5 ~2.0 (High) Unknown

Key Findings:

  • N-Substituent Impact: The benzyl group (N,3) confers higher lipophilicity (LogP 2.5) and enhanced analgesic activity compared to the allyl group, likely due to improved membrane permeability and target engagement .
  • Position 2 Modifications : Replacing the 2-hydroxyl group with thiomorpholine (as in ) introduces sulfur, which may enhance solubility (2.0 mg/mL) and alter electronic properties, though biological effects remain uncharacterized.

Bioisosteric Comparison: 4-Hydroxyquinolin-2-ones

The pyridopyrimidine nucleus in the target compound acts as a bioisostere for 4-hydroxyquinolin-2-one, a known analgesic pharmacophore . Key similarities and differences include:

Table 2: Bioisosteric Comparison
Property Pyridopyrimidine Core (Target) 4-Hydroxyquinolin-2-one
Core Structure Bicyclic (pyrido-pyrimidine) Bicyclic (quinoline)
Hydrogen Bonding Sites 2-OH, 4-Oxo 4-OH, 2-Oxo
LogP (Avg.) 1.8–2.5 2.0–2.8
Metabolic Stability Higher (resistant to oxidation) Moderate
Analgesic Activity (ED₅₀) 15–25 mg/kg 10–20 mg/kg

Key Findings:

  • Bioisosteric Equivalence : Both cores exhibit similar analgesic efficacy, attributed to shared hydrogen-bonding motifs (OH and oxo groups) and planar aromatic structures .
  • Metabolic Advantages: The pyridopyrimidine core may offer improved metabolic stability over quinolinones due to reduced susceptibility to hepatic oxidation.

Biological Activity

N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrido-pyrimidine derivatives, characterized by a fused pyridine and pyrimidine ring structure. Its molecular formula is C13H13N3O3C_{13}H_{13}N_{3}O_{3} with a molecular weight of approximately 259.26 g/mol. Key physical properties include:

PropertyValue
Molecular Weight259.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot widely documented
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes in pathogens and cancer cells. The mechanisms include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antiviral properties. It has shown effectiveness against various bacterial strains and viruses by disrupting their metabolic pathways.
  • Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in cancer cell lines, potentially through the induction of apoptosis (programmed cell death) and inhibition of tumor growth.

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

  • Antiviral Activity : A study reported that derivatives of pyrido[1,2-a]pyrimidine compounds exhibited high antiviral activity against the West Nile virus with low cytotoxicity . This suggests potential for development as antiviral agents.
  • Anticancer Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, showcasing its potential as an anticancer agent .
  • Mechanistic Insights : The mechanism involves targeting specific enzymes involved in nucleotide synthesis pathways, which are crucial for both viral replication and cancer cell proliferation .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Case Study 1 : In a controlled laboratory setting, N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM.
  • Case Study 2 : A study focused on its anticancer properties revealed that treatment with this compound led to a 70% reduction in cell viability in human lung cancer cells after 48 hours of exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.